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Compound of Interest

Compound Name: 1,2-Dibromo-1-chloroethane

Cat. No.: B1216575

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
1,2-Dibromo-1-chloroethane (CAS No. 598-20-9). The information is compiled from various
authenticated sources and is intended to support research and development activities where
this compound is of interest. This document presents available data for Infrared (IR)
Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry
(MS), alongside relevant experimental protocols.

Spectroscopic Data

The spectroscopic data for 1,2-Dibromo-1-chloroethane provides key insights into its
molecular structure and chemical properties. The following tables summarize the available
quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For 1,2-Dibromo-1-chloroethane, the proton (*H) NMR data provides information about the
chemical environment of the hydrogen atoms in the molecule.

Table 1: *H NMR Spectroscopic Data for 1,2-Dibromo-1-chloroethane[1]
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Chemical Shift (8) ppm Multiplicity Assighment
4.1-4.3 Multiplet (m) CHBr
3.6-3.8 Multiplet (m) CH:Cl

Note: As of the last update, publicly available experimental 13C NMR data for 1,2-Dibromo-1-
chloroethane (CAS 598-20-9) is limited. Data for the isomer 1,2-Dibromo-1,1-dichloroethane is
available and may offer some comparative insights.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The key absorption bands for 1,2-Dibromo-1-
chloroethane are presented below.

Table 2: Infrared (IR) Absorption Data for 1,2-Dibromo-1-chloroethane

Wavenumber (cm~12) Assignment

500-600 C-Br Stretch

Note: This represents a key absorption band. A full spectrum would provide a more detailed
fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The mass spectrum of 1,2-Dibromo-1-chloroethane is available through the
National Institute of Standards and Technology (NIST) database.[2]

Table 3: Key Mass Spectrometry Data for 1,2-Dibromo-1-chloroethane[2]

m/z Value Interpretation

222.306 Molecular lon [M]*
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Note: The full mass spectrum will show a characteristic isotopic pattern due to the presence of
bromine and chlorine isotopes.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of spectroscopic
data. The following sections outline the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

A general protocol for acquiring NMR spectra of halogenated alkanes is as follows:

o Sample Preparation: A dilute solution of the analyte is prepared in a suitable deuterated
solvent (e.g., CDCls, DMSO-de). The concentration is typically in the range of 5-25 mg/mL.

e Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
e 1H NMR Acquisition:

o The spectrometer is tuned to the proton frequency.

o A standard one-pulse sequence is typically used.

o Key parameters such as the spectral width, acquisition time, relaxation delay, and number
of scans are optimized to obtain a high-quality spectrum with good signal-to-noise ratio.

e 13C NMR Acquisition:
o The spectrometer is tuned to the carbon-13 frequency.
o Proton decoupling is applied to simplify the spectrum and enhance sensitivity.

o Alarger number of scans is typically required compared to *H NMR due to the lower
natural abundance of 13C.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform to obtain the frequency-domain spectrum. This is followed by phasing, baseline
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correction, and referencing to an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy Protocol

The IR spectrum of 1,2-Dibromo-1-chloroethane available from the NIST database was
obtained using the following conditions:

o Sample Preparation: The compound was prepared as a solution in carbon tetrachloride
(CCla) and carbon disulfide (CSz2).[3]

e Instrumentation: A prism, grating, or hybrid spectrometer was likely used.[3]
o Data Acquisition: The spectrum was digitized from a hard copy with a resolution of 4 cm~1.[3]
A general procedure for obtaining an IR spectrum of a liquid sample is:

o Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g.,
NaCl or KBr), or a solution is prepared in a suitable IR-transparent solvent.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

» Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first
recorded. Then, the spectrum of the sample is recorded.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol

The mass spectrum of 1,2-Dibromo-1-chloroethane from the NIST database was obtained via
electron ionization (EI).[2] A general protocol for EI-MS is as follows:

» Sample Introduction: A small amount of the volatile sample is introduced into the high-
vacuum source of the mass spectrometer, where it is vaporized.

« lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1216575?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_683-68-1_IR1.htm
https://www.chemicalbook.com/SpectrumEN_683-68-1_IR1.htm
https://www.chemicalbook.com/SpectrumEN_683-68-1_IR1.htm
https://www.benchchem.com/product/b1216575?utm_src=pdf-body
https://www.nmrdb.org/13c/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualizations

To aid in the understanding of the experimental workflow, a logical diagram is provided below.
As no specific signaling pathways involving 1,2-Dibromo-1-chloroethane were identified in the
literature, this visualization focuses on the general process of spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of 1,2-Dibromo-1-chloroethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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